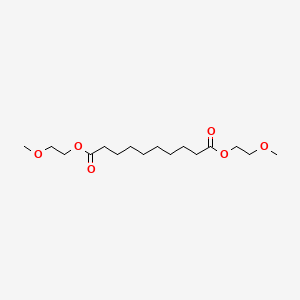
Bis(2-methoxyethyl) sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) decanedioate: is an organic compound with the molecular formula C16H30O6. It is also known as bis(2-methoxyethyl) sebacate. This compound is a diester derived from decanedioic acid and 2-methoxyethanol. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) decanedioate typically involves the esterification of decanedioic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Decanedioic acid+2(2-methoxyethanol)→Bis(2-methoxyethyl) decanedioate+Water
Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl) decanedioate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products:
Oxidation: Decanedioic acid and methoxyacetic acid.
Reduction: 2-methoxyethanol and decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxyethyl) decanedioate has several applications in scientific research, including:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: It is explored for its potential use in the formulation of pharmaceuticals due to its biocompatibility.
Industry: It is used as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) decanedioate involves its interaction with molecular targets through ester linkages. The ester functional groups can undergo hydrolysis in biological systems, releasing decanedioic acid and 2-methoxyethanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Bis(2-ethoxyethyl) decanedioate: Similar structure but with ethoxy groups instead of methoxy groups.
Diethylene glycol dimethyl ether: A related compound with similar ether linkages but different ester groups.
Uniqueness: Bis(2-methoxyethyl) decanedioate is unique due to its specific ester linkages, which provide distinct chemical and physical properties. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
71850-03-8 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
bis(2-methoxyethyl) decanedioate |
InChI |
InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |
InChI Key |
JGDURTCBAJOZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCCCCCCCC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















